molecular formula C12H14N2O5S B6625931 Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate

Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate

Cat. No.: B6625931
M. Wt: 298.32 g/mol
InChI Key: NKNUEUQUGYUCNS-UHFFFAOYSA-N
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Description

Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate is a chemical compound with a complex structure that includes a benzoate group, a cyanomethyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-cyanomethylbenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reacted with methylsulfonyl chloride and a base to introduce the sulfamoyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The choice of solvents, catalysts, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the sulfamoyl group to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to biological targets, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group provides different electronic and steric properties compared to similar compounds with hydroxy or ethoxy groups.

Properties

IUPAC Name

methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-14(7-6-13)20(16,17)9-4-5-10(12(15)19-3)11(8-9)18-2/h4-5,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNUEUQUGYUCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)S(=O)(=O)C1=CC(=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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